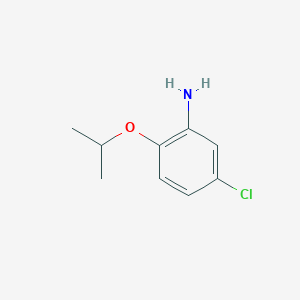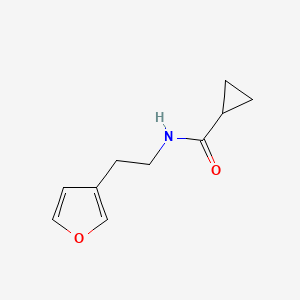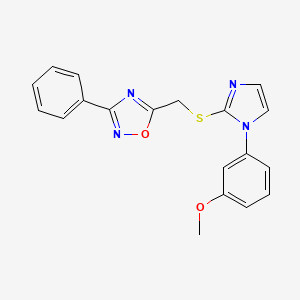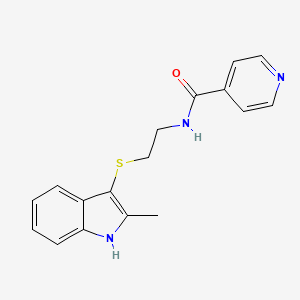
(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone is a complex organic molecule. It has been studied for its potential therapeutic applications, particularly as a ligand for Alpha1-Adrenergic Receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Researchers have synthesized novel triazole analogues of piperazine, including derivatives similar to (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone. These compounds have shown significant antibacterial activity against human pathogenic bacteria, highlighting their potential as lead molecules for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Anticancer and Antituberculosis Studies
Further investigations into derivatives of piperazin-1-yl methanone have demonstrated anticancer and antituberculosis activities. Specifically, certain synthesized derivatives exhibited invitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity, indicating their potential for therapeutic applications in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives, including piperazine-based compounds, has shown good to moderate antimicrobial activities against various microorganisms. This research suggests the viability of these compounds as antimicrobial agents, providing a foundation for further development in antimicrobial therapy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Vibrational and DFT Studies
A computational study on a synthesized arylpiperazine-based drug related to this compound assessed its biochemical properties and evaluated its reactivity towards the human GABA receptor. The study provides insights into the molecule's structural characterization and potential biological interactions, suggesting its applicability in designing drugs targeting GABA receptors (Onawole, Al-Ahmadi, Mary, Panicker, Ullah, Armaković, Armaković, Alsenoy, & Al‐Saadi, 2017).
Corrosion Inhibition
Research on organic inhibitors, including piperazine derivatives, has demonstrated their effectiveness in inhibiting the corrosion of mild steel in an acidic medium. This indicates the potential of this compound derivatives in industrial applications as corrosion inhibitors, offering a protective solution for metals in corrosive environments (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Wirkmechanismus
Target of Action
The primary targets of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of this compound with α1-ARs affects the downstream signaling pathways of these receptors . These pathways are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs . By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body .
Biochemische Analyse
Biochemical Properties
It has been found that structurally similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors, which play a significant role in various cellular processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Eigenschaften
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-8-3-2-7-16(17)19-9-11-20(12-10-19)18(22)14-5-4-6-15(13-14)21(23)24/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTAQEITLHUVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933201.png)

![1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B2933206.png)

![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)


![N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2933212.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide](/img/structure/B2933218.png)
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)
![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)
